molecular formula C13H14BrNO2 B1351095 6-Bromospiro[chroman-2,4'-piperidin]-4-one CAS No. 690632-08-7

6-Bromospiro[chroman-2,4'-piperidin]-4-one

Cat. No. B1351095
CAS RN: 690632-08-7
M. Wt: 296.16 g/mol
InChI Key: HTOKNOIQHUEHNB-UHFFFAOYSA-N
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Description

“6-Bromospiro[chroman-2,4’-piperidin]-4-one” is a synthetic compound with the CAS Number: 690632-08-7 . It has a molecular weight of 296.16 . It appears as a yellow to orange solid or liquid .


Molecular Structure Analysis

The molecular formula of “6-Bromospiro[chroman-2,4’-piperidin]-4-one” is C13H14BrNO2 . The InChI Code is 1S/C13H14BrNO2/c14-9-1-2-12-10 (7-9)11 (16)8-13 (17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 .


Physical And Chemical Properties Analysis

“6-Bromospiro[chroman-2,4’-piperidin]-4-one” is a yellow to orange solid or liquid .

Scientific Research Applications

Pharmacophore Importance in Drug Development

6-Bromospiro[chroman-2,4'-piperidin]-4-one is highlighted as an essential pharmacophore in drug development due to its presence in many drugs, drug candidates, and biochemical reagents. Recent syntheses of derivatives have shown significant progress, focusing on their biological relevances and the potential for developing new biologically active substances featuring this pharmacophore. The structural component has been analyzed for its reaction mechanisms, scope, and utility in creating biologically active compounds (Ghatpande et al., 2020).

Synthesis Methodologies

Research has demonstrated various synthesis methodologies for compounds related to this compound. For instance, microwave-assisted synthesis offers rapid reaction rates, cleaner conditions, and enhanced yields compared to conventional methods. These methods have facilitated the creation of novel compounds with potential biological activities, showcasing the versatility and applicability of such compounds in drug discovery (Chaudhary et al., 2012).

Antimicrobial Studies

Novel derivatives of related compounds have been synthesized and evaluated for their antimicrobial efficacy. Some derivatives demonstrated potent inhibitory activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. These studies highlight the importance of structural modifications in enhancing biological activity and provide a basis for further exploration in antimicrobial drug development (Priya et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

properties

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKNOIQHUEHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383404
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690632-08-7
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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